



Application Notes and Protocols for ODM-204 Dose-Response Studies

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Compound of Interest		
Compound Name:	ODM-204	
Cat. No.:	B3419984	Get Quote

Introduction

ODM-204 is an investigational, nonsteroidal, orally administered small molecule that functions as a dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17 α hydroxylase/17,20-lyase).[1][2] This dual mechanism is designed to more effectively suppress the androgen signaling pathway, which is a key driver of prostate cancer progression, particularly in castration-resistant prostate cancer (CRPC).[3][4] ODM-204 inhibits CYP17A1, a critical enzyme in the synthesis of androgens like testosterone and dihydrotestosterone (DHT), and also directly antagonizes the androgen receptor, preventing the activation of genes that promote tumor growth.[1][2]

These application notes provide detailed protocols for conducting in vitro and in vivo doseresponse studies to characterize the efficacy and potency of **ODM-204**. The methodologies outlined are essential for researchers in oncology and drug development to assess the compound's activity and determine optimal dosing for further preclinical and clinical investigation.

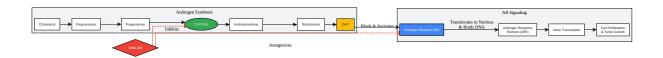
Mechanism of Action: Dual Inhibition of Androgen Signaling

ODM-204 targets two critical points in the androgen signaling axis. Firstly, it inhibits the CYP17A1 enzyme, which is essential for the production of androgens in the testes and adrenal glands.[2] Secondly, it binds directly to the androgen receptor, preventing its activation by any



residual androgens and subsequent translocation to the nucleus to initiate gene transcription.

[2] This dual action provides a comprehensive blockade of the signaling pathway that fuels prostate cancer growth.[1]



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Caption: Dual inhibitory action of **ODM-204** on the androgen signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **ODM-204**.

Table 1: Preclinical In Vitro Potency of ODM-204

Target	Assay Type	IC50 Value	Reference
CYP17A1 Enzyme	Enzymatic Assay	22 nM	[5]
Androgen Receptor	Ligand Binding Assay	80 nM	[5]

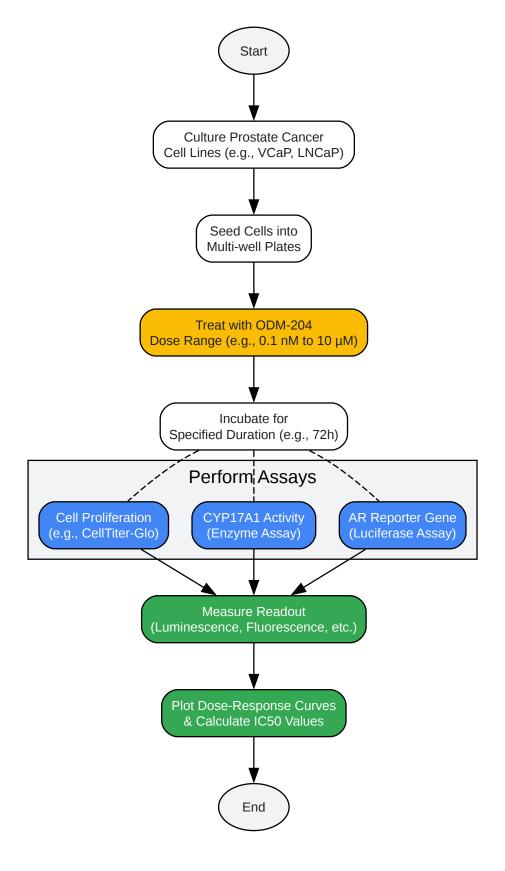
Table 2: Phase I Clinical Trial Dose Escalation and Response



Dose Cohort (Twice Daily)	Number of Patients	>50% PSA Decrease at 12 Weeks	Testosterone Suppression
50 mg	3-6	Observed in some patients	Yes
100 mg	3-6	Observed in some patients	Yes
200 mg	3-6	Observed in some patients	Yes
300 mg	3-6	Observed in some patients	Yes
500 mg	3-6	Observed in some patients	Yes
Data compiled from the DUALIDES Phase I trial.[4][6][7]			

Experimental Protocols: In Vitro Dose-Response Studies





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Caption: General workflow for in vitro dose-response evaluation of **ODM-204**.



Protocol 1: Cell Proliferation Assay

Objective: To determine the dose-dependent effect of **ODM-204** on the proliferation of androgen-sensitive prostate cancer cells.

Materials and Reagents:

- Prostate cancer cell lines (e.g., VCaP, LNCaP).[1]
- Complete growth medium (e.g., RPMI-1640 with 10% FBS).
- ODM-204 stock solution (e.g., 10 mM in DMSO).
- 96-well clear-bottom cell culture plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- · Luminometer.

Procedure:

- Cell Seeding: Seed VCaP or LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Preparation: Prepare a serial dilution of ODM-204 in growth medium. A typical
 concentration range would be from 0.1 nM to 10 μM. Include a vehicle control (DMSO) and a
 no-treatment control.
- Treatment: Remove the medium from the wells and add 100 μL of the medium containing the various concentrations of ODM-204 or controls.
- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.



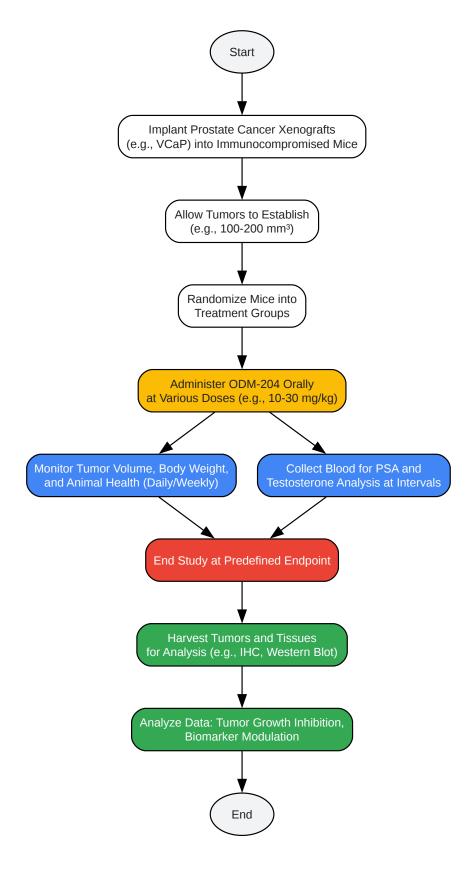
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Analysis:

- Normalize the luminescence readings to the vehicle control (as 100% viability).
- Plot the percentage of cell viability against the log concentration of **ODM-204**.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of **ODM-204** that inhibits cell proliferation by 50%.

Experimental Protocols: In Vivo Dose-Response Studies





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Caption: General workflow for in vivo dose-response evaluation of **ODM-204**.



Protocol 2: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the dose-dependent antitumor efficacy of **ODM-204** in a castration-resistant prostate cancer xenograft model.

Materials and Reagents:

- Male immunodeficient mice (e.g., NOD-SCID or nude mice).
- VCaP prostate cancer cells.[1]
- Matrigel®.
- ODM-204 formulation suitable for oral gavage.
- Vehicle control (e.g., 0.5% carboxymethylcellulose).
- Calipers for tumor measurement.
- ELISA kits for serum PSA and testosterone.

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of 1-5 million VCaP cells mixed with Matrigel® into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Group Assignment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Groups should include a vehicle control and at least three dose levels of **ODM-204** (e.g., 10, 20, and 30 mg/kg).[1]
- Drug Administration: Administer ODM-204 or vehicle via oral gavage once or twice daily for the duration of the study (e.g., 21-28 days).
- Data Collection:
 - Measure tumor volumes and body weights 2-3 times per week.



- Collect blood samples (e.g., via tail vein) at baseline, mid-study, and termination to measure serum levels of PSA and testosterone.
- Study Termination: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the treatment period.
- Tissue Collection: At necropsy, collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).

Data Analysis:

- Plot the mean tumor volume for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each dose group relative to the vehicle control.
- Analyze serum PSA and testosterone levels to confirm target engagement and pharmacodynamic effects.
- Assess tolerability by monitoring body weight changes and clinical signs of toxicity.

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